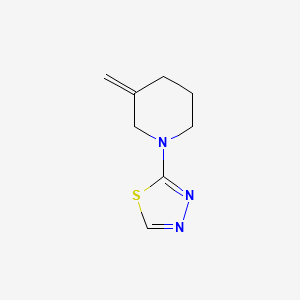

3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,4-Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . These small molecules, which contain five-member heterocyclic moieties, have been shown to disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells . They have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound .

Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives can also vary widely .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound .

科学的研究の応用

Heterocyclic Compound Synthesis

Research in the synthesis of heterocyclic compounds has explored the utility of structures incorporating 1,3,4-thiadiazole derivatives, which are closely related to the chemical family of 3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine. These studies focus on developing novel compounds with potential biological activities, including antimicrobial and antitumor properties. For instance, novel 1,3,4-thiadiazole amide compounds containing piperazine have shown inhibitory effects against Xanthomonas campestris pv. oryzae, demonstrating the significant role these compounds play in agricultural science and potential therapeutic applications (Xia, 2015).

Antimicrobial and Antitumor Activities

The incorporation of 1,3,4-thiadiazole derivatives into new molecular frameworks has been explored for their antimicrobial and antitumor activities. Synthesis of these compounds often involves condensation reactions and cyclocondensation with various aldehydes and malononitrile, leading to novel heterocyclic systems with potential biological activities. The antimicrobial and antitumor evaluations of these compounds reveal their significance in developing new therapeutic agents, highlighting the versatility of this compound-related structures in medicinal chemistry (Lamphon et al., 2004).

Leishmanicidal Activity

Compounds derived from 1,3,4-thiadiazole, akin to this compound, have been synthesized and evaluated for their leishmanicidal activity against Leishmania major promastigotes. These studies demonstrate the potential of these compounds as effective agents in combating parasitic diseases, underscoring the importance of this chemical class in pharmaceutical research (Foroumadi et al., 2005).

作用機序

Target of Action

The primary targets of 1,3,4-thiadiazole derivatives, such as 3-Methylidene-1-(1,3,4-thiadiazol-2-yl)piperidine, are often microbial organisms. These compounds have been found to exhibit potent antimicrobial activity . They are particularly effective against strains of E. coli, B. mycoides, and C. albicans .

Mode of Action

They interact with their targets, disrupting essential biological processes, which leads to the inhibition of microbial growth .

Biochemical Pathways

The biochemical pathways affected by 1,3,4-thiadiazole derivatives are diverse and depend on the specific microbial target. The compounds interfere with essential biochemical pathways in the microbial cells, leading to cell death . .

Result of Action

The result of the action of 1,3,4-thiadiazole derivatives is the inhibition of microbial growth. These compounds have been found to exhibit significant antimicrobial activity, outperforming other compounds in terms of antimicrobial activity . The molecular and cellular effects of these compounds’ action result in the death of the microbial cells.

将来の方向性

特性

IUPAC Name |

2-(3-methylidenepiperidin-1-yl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-7-3-2-4-11(5-7)8-10-9-6-12-8/h6H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTSSPDHNPCJBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C2=NN=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2408412.png)

![3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2408417.png)

![methyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408418.png)

![4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid](/img/structure/B2408419.png)

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2408420.png)

![4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408425.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2408427.png)